BENGHE Foundational & Exploratory

Check Availability & Pricing

Toxicological Profile of 2,2-Dibromo-3-
nitrilopropionamide (DBNPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dibromo-2-cyanoacetamide

Cat. No.: B155079

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a broad-spectrum, non-oxidizing biocide widely
used in industrial applications to control the growth of bacteria, fungi, and algae. Its efficacy is
attributed to its rapid action and subsequent degradation in aqueous environments. This
technical guide provides a comprehensive overview of the toxicological profile of DBNPA,
consolidating available data on its acute, sub-chronic, and developmental toxicity, as well as its
genotoxic potential and mechanism of action. While extensive data exists for certain endpoints,
this guide also highlights areas where publicly available information, particularly regarding
chronic toxicity, carcinogenicity, reproductive toxicity, and toxicokinetics, remains limited. All
guantitative data are presented in structured tables for ease of comparison, and key
experimental methodologies are detailed where information is available. Visual diagrams
generated using Graphviz are provided to illustrate metabolic pathways and experimental
workflows.

Chemical and Physical Properties
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Property

Value

Chemical Name

2,2-Dibromo-3-nitrilopropionamide

CAS Number 10222-01-2
Molecular Formula CsH2Br2N20
Molecular Weight 241.87 g/mol
Appearance Off-white solid
Melting Point 122-125 °C

Water Solubility

1.5 g/100 mL at 25°C

Vapor Pressure

9.0 x 10~ mmHg at 25°C

Toxicological Profile

Acute Toxicity

DBNPA exhibits moderate to high acute toxicity via the oral and inhalation routes and slight

toxicity via the dermal route.[1][2]

Test (Species) Result Toxicity Category Reference
Oral LDso (Rat) 178 mg/kg (Female) I [1]
235 mg/kg (Male) I [1]
Dermal LDso (Rabbit) >2 g/kg 1] [1]
) 0.32 mg/L (4-hour
Inhalation LCso (Rat) I [1]
exposure)
Eye Irritation (Rabbit) Corrosive I [1]
) o ) Moderate Dermal
Skin Irritation (Rabbit) ) 1 [1]
Irritant
Dermal Sensitization
) ) Dermal Sensitizer N/A [1]
(Guinea Pig)
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Toxicity Categories are based on the U.S. EPA classification system, where Category | is the
highest toxicity category.

Experimental Protocols:

o Acute Oral Toxicity (Rat): While the specific study protocol for the cited LDso values is not
detailed in the available literature, such studies are typically conducted following OECD
Guideline 401 or 423. This involves administering the test substance via gavage to fasted
animals and observing them for mortality and clinical signs of toxicity for up to 14 days.

o Acute Dermal Toxicity (Rabbit): This test is generally performed according to OECD
Guideline 402. The substance is applied to the shaved skin of the animals, and the site is
covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and
signs of toxicity.

» Acute Inhalation Toxicity (Rat): Typically follows OECD Guideline 403. Animals are exposed
to the test substance as a dust or aerosol in an inhalation chamber for a specified period
(e.g., 4 hours), followed by an observation period.

» Dermal and Eye Irritation (Rabbit): These studies follow OECD Guidelines 404 and 405,
respectively. For dermal irritation, the substance is applied to a small patch of skin. For eye
irritation, the substance is instilled into the conjunctival sac of one eye. The sites are then
observed for signs of irritation such as erythema, edema, and corneal opacity.

o Dermal Sensitization (Guinea Pig): The Guinea Pig Maximization Test (GPMT) or the
Buehler test (OECD Guideline 406) are common methods. The GPMT involves an
intradermal induction phase with the test substance and Freund's Complete Adjuvant,
followed by a topical induction and a later topical challenge to assess the sensitization
response.

Sub-chronic Toxicity

A 90-day oral gavage study in rats has been conducted.[3]
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Effects at

Study Species Doses NOAEL LOAEL e

Breathing

difficulty,
90-day oral 0,5,13,30 ]
Rat 5 mg/kg/day 13 mg/kg/day  weight loss,
gavage mg/kg/day
and some

mortality.

Experimental Protocol:

e 90-Day Oral Toxicity in Rodents (OECD Guideline 408): In a typical study, the test substance
is administered daily to groups of animals (e.g., rats) in graduated doses for 90 days. The
route of administration is often oral (gavage or in feed). Throughout the study, animals are
observed for clinical signs of toxicity, and body weight and food consumption are monitored.
At the end of the study, blood and urine are collected for clinical pathology, and a full
necropsy and histopathological examination of organs are performed.

Chronic Toxicity and Carcinogenicity

Publicly available, detailed long-term chronic toxicity (e.g., 1-2 year) and carcinogenicity
bioassays for DBNPA are limited. However, a 2019 U.S. EPA draft risk assessment mentions
the receipt and review of a combined chronic/carcinogenicity study in rats, which was deemed
acceptable.[3] While some sources state that DBNPA is not carcinogenic, the full data and
experimental protocols from this pivotal study are not readily accessible in the public domain.[4]

[5]

Data Gap: Detailed quantitative data and experimental protocols for chronic toxicity and
carcinogenicity are not available in the reviewed literature.

Genotoxicity

DBNPA has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is
generally considered to be non-mutagenic.[1]
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Experimental Protocols:

» Bacterial Reverse Mutation Assay (Ames Test) (OECD Guideline 471): This test uses several
strains of Salmonella typhimurium that are auxotrophic for histidine. The bacteria are
exposed to the test substance with and without a metabolic activation system (S9 mix from
rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria
to grow on a histidine-deficient medium. The number of revertant colonies is counted and

compared to the control.
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Ames Test Experimental Workflow

e In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Cultured

mammalian cells, such as human lymphocytes, are exposed to the test substance with and

without metabolic activation. After an appropriate incubation period, the cells are arrested in

metaphase, harvested, and stained. The chromosomes are then examined microscopically

for structural aberrations.

Reproductive and Developmental Toxicity

DBNPA has been identified as a developmental toxicant in rabbits.

Develop
Maternal
Doses mental Develop
. NOEL Referenc
Study Species (mgl/kglda NOEL mental
(mglkg/da
y) (mg/kg/lda Effects
y)
y)
Structural
alterations
(retarded
ossification
Prenatal Not
» of several
Developme specified,
] fetal
ntal Rabbit but 30 10 [1][2]
o ] skeleton
Toxicity included
elements)
(Oral) 10 and 30
ata
maternally
non-toxic
dose.

Data Gap: Detailed information on multigenerational reproductive toxicity studies (e.g.,
following OECD Guideline 416) for DBNPA, which would assess effects on fertility and
reproductive performance across generations, is not available in the public domain.

Experimental Protocol:
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o Prenatal Developmental Toxicity Study (OECD Guideline 414): Pregnant animals (e.qg.,
rabbits) are administered the test substance daily during the period of organogenesis. The
dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery,
the females are euthanized, and the uterine contents are examined. Fetuses are weighed
and examined for external, visceral, and skeletal abnormalities.

Toxicokinetics (Absorption, Distribution, Metabolism,
Excretion)

Data Gap: There is a significant lack of publicly available data on the toxicokinetics of DBNPA
in mammals. Studies detailing its absorption, distribution, metabolism, and excretion (ADME)
are not described in the reviewed literature.

Mechanism of Action

DBNPA is an electrophilic biocide that acts by reacting with nucleophilic components within
microbial cells, leading to the disruption of essential cellular processes and rapid cell death.[1]
The primary mechanism involves the reaction of DBNPA's electrophilic bromine atoms with
sulfur-containing groups (thiols) in proteins and other biomolecules, such as glutathione and
cysteine.[4] This reaction forms covalent bonds, leading to the inactivation of critical enzymes
involved in metabolism and respiration.
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Mechanism of Action of DBNPA

Environmental Fate and Degradation
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DBNPA degrades rapidly in aquatic environments through hydrolysis and, to a lesser extent,
photodegradation. The rate of hydrolysis is highly pH-dependent, being much faster under
alkaline conditions.[1][4]

e At pH 5: The primary degradation product is dibromoacetic acid (DBAA).
e At pH 7 and 9: The major degradation product is dibromoacetonitrile (DBAN).[1]

These degradation products themselves may have toxicological profiles of concern.[6]
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Environmental Degradation Pathways of DBNPA

Ecotoxicology

DBNPA is classified as very toxic to aquatic organisms.[4]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://en.wikipedia.org/wiki/DBNPA
https://www.atamanchemicals.com/dbnpa_u32023/
https://en.wikipedia.org/wiki/DBNPA
https://www.atamanchemicals.com/dbnpa_u24214/
https://www.benchchem.com/product/b155079?utm_src=pdf-body-img
https://www.atamanchemicals.com/dbnpa_u32023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Test (Species) Result Toxicity

Fish (Freshwater) Moderately Toxic

Aquatic Invertebrates ] )
Moderately to Highly Toxic

(Freshwater)
Algae Highly Toxic
Birds (Acute Oral) Highly Toxic

Due to its rapid degradation, the environmental risk is related to both the parent compound and

its degradation products.

Conclusion

DBNPA is a biocide with a well-characterized profile for acute toxicity, skin and eye irritation,
and skin sensitization. It is not considered genotoxic based on a standard battery of tests. A
developmental toxicity study in rabbits has identified a NOEL of 10 mg/kg/day. While a
combined chronic toxicity/carcinogenicity study in rats has been conducted and reviewed by
regulatory agencies, the detailed results are not widely available in the public literature,
representing a significant data gap for a comprehensive risk assessment. Similarly, there is a
lack of publicly available data on multigenerational reproductive toxicity and the toxicokinetics
of DBNPA in mammals. The mechanism of action is understood to be a rapid electrophilic
attack on essential microbial biomolecules. Its fast environmental degradation, which is pH-
dependent, mitigates long-term persistence, but the toxicity of its degradants requires
consideration in environmental risk assessments. Further public dissemination of the results
from key long-term studies would be beneficial for a complete understanding of the

toxicological profile of DBNPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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